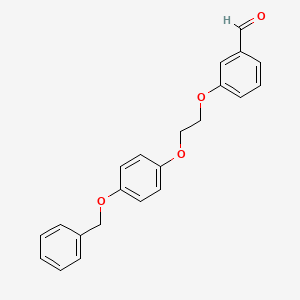

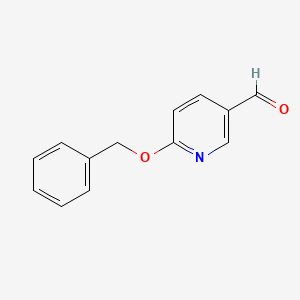

3-(2-(4-(Benzyloxy)phenoxy)ethoxy)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

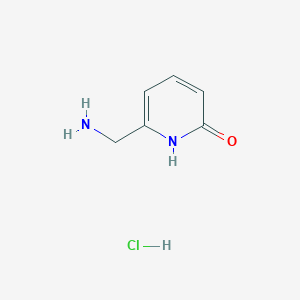

“3-(2-(4-(Benzyloxy)phenoxy)ethoxy)benzaldehyde”, also referred to as Compound A, is a chemical compound used in various fields of research and industry. It has a molecular formula of C22H20O4 and an average mass of 348.392 Da .

Molecular Structure Analysis

The molecular structure of “3-(2-(4-(Benzyloxy)phenoxy)ethoxy)benzaldehyde” consists of a benzaldehyde group attached to a benzyloxy group through an ethoxy linker . The compound has a molecular weight of 348.4 g/mol.Scientific Research Applications

Synthesis of Bioactive Natural Products

3-(2-(4-(Benzyloxy)phenoxy)ethoxy)benzaldehyde: is a valuable precursor in the synthesis of bioactive natural products. Its structure allows for the introduction of functional groups that can mimic natural bioactive compounds, which are often used in the development of new pharmaceuticals. The compound’s ability to undergo various chemical reactions makes it a versatile building block for creating complex molecules with potential therapeutic effects .

Conducting Polymers

This compound can also be used in the creation of conducting polymers. Its phenolic structure is conducive to polymerization reactions, leading to materials with unique electrical properties. These polymers have applications in electronics, such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs), due to their ability to conduct electricity while maintaining the flexibility of plastic .

Antioxidants

The phenolic moiety of 3-(2-(4-(Benzyloxy)phenoxy)ethoxy)benzaldehyde is known for its antioxidant properties. It can be incorporated into various materials to prevent oxidation, which is crucial in industries like food packaging, where it can help extend the shelf life of products by protecting them against oxidative degradation .

Ultraviolet Absorbers

Due to its aromatic structure, this compound can absorb ultraviolet (UV) light, making it an excellent candidate for use in sunscreens and UV-protective coatings. It can be formulated into lotions or incorporated into materials that require protection from UV radiation, such as outdoor furniture and automotive coatings .

Flame Retardants

The compound’s structure allows it to act as a flame retardant. When added to materials, it can help reduce flammability and slow down the spread of fire. This application is particularly important in the textile and construction industries, where safety standards require materials to have certain levels of fire resistance .

Adhesives and Coatings

3-(2-(4-(Benzyloxy)phenoxy)ethoxy)benzaldehyde: can improve the thermal stability and flame resistance of adhesives and coatings. Its incorporation into these materials enhances their performance, especially in high-temperature environments, making them suitable for industrial applications where durability is key .

properties

IUPAC Name |

3-[2-(4-phenylmethoxyphenoxy)ethoxy]benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O4/c23-16-19-7-4-8-22(15-19)25-14-13-24-20-9-11-21(12-10-20)26-17-18-5-2-1-3-6-18/h1-12,15-16H,13-14,17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAORPRYYIFUXSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCOC3=CC=CC(=C3)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30594780 |

Source

|

| Record name | 3-{2-[4-(Benzyloxy)phenoxy]ethoxy}benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

937601-86-0 |

Source

|

| Record name | 3-{2-[4-(Benzyloxy)phenoxy]ethoxy}benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-2-[(4-methylphenyl)amino]propanenitrile](/img/structure/B1287225.png)

![6-(Chloromethyl)benzo[de]isochromen-1(3H)-one](/img/structure/B1287227.png)